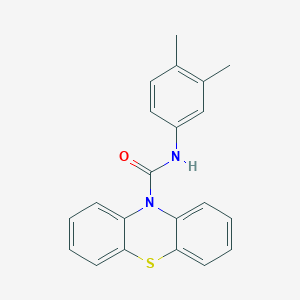

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide

Description

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group substituted at the 10-position of the phenothiazine core and a 3,4-dimethylphenyl moiety attached to the amide nitrogen. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their tricyclic structure, known for diverse biological activities, including antipsychotic, antihistaminic, and anticancer effects .

Properties

Molecular Formula |

C21H18N2OS |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C21H18N2OS/c1-14-11-12-16(13-15(14)2)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24) |

InChI Key |

NZJDBIWZSOJEMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Attachment of the 3,4-Dimethylphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethylaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Dihydrophenothiazine Derivatives: Formed through reduction.

Functionalized Phenothiazines: Formed through substitution reactions.

Scientific Research Applications

N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

N,N-Dimethyl-10H-phenothiazine-10-carboxamide ()

- Structure : The amide nitrogen is substituted with two methyl groups instead of an aromatic ring.

- Molecular Formula : C₁₅H₁₄N₂OS (MW: 270.35 g/mol).

- Key Differences: Reduced steric hindrance compared to the 3,4-dimethylphenyl group. Applications: Often used as a precursor for further derivatization due to its simpler structure .

N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide ()

- Structure : A 3-chlorophenyl group replaces the 3,4-dimethylphenyl substituent.

- Molecular Formula : C₁₉H₁₃ClN₂OS (MW: 352.8 g/mol).

- Lower lipophilicity (LogP: ~5.0) compared to the dimethylphenyl derivative (estimated LogP: ~5.5) due to reduced alkyl substitution .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ()

- Structure : An ethynyl-linked 4-nitrophenyl group replaces the carboxamide moiety.

- Molecular Formula : C₂₀H₁₂N₂O₂S (MW: 344.39 g/mol).

- Key Differences: The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and enabling intramolecular charge-transfer interactions. Crystallographic data reveals a near-planar geometry (dihedral angle: 10.34°) and a butterfly-shaped phenothiazine core (folding angle: 153.87°), which may enhance π-π stacking in solid-state applications .

Physicochemical Properties

*Estimated based on structural analogs.

Crystallographic and Conformational Analysis

- N-(3,4-dimethylphenyl) derivative: Expected to adopt a butterfly conformation similar to other phenothiazines, with the dimethylphenyl group inducing steric hindrance affecting crystal packing.

- 10-[(4-Nitrophenyl)ethynyl] derivative () : Exhibits planar geometry due to charge-transfer interactions, contrasting with the twisted conformation of alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.